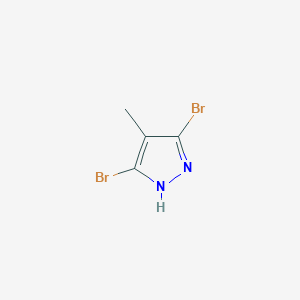

3,5-Dibromo-4-methyl-1H-pyrazole

描述

Significance of Pyrazole (B372694) Scaffold in Advanced Chemical Sciences

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science. rsc.orgorganic-chemistry.org Its structural versatility allows for a wide range of chemical modifications, leading to a diverse array of biological activities. nist.gov Pyrazole derivatives are integral components in numerous FDA-approved drugs, demonstrating efficacy as anti-inflammatory, anticoagulant, anti-obesity, analgesic, and erectile dysfunction treatments. nist.gov The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor, a property that can be tailored by substitution, is crucial for its interaction with biological targets. rsc.org This has made it a focal point in the design of protein kinase inhibitors for anticancer therapies. rsc.org

Academic Context of Halogenated Pyrazole Systems

The introduction of halogen atoms, particularly bromine, onto the pyrazole ring significantly influences the molecule's physicochemical properties, such as lipophilicity and reactivity. This has profound implications for its biological activity and utility as a synthetic intermediate. sigmaaldrich.com Halogenation of pyrazoles is a key step in the synthesis of more complex derivatives. sigmaaldrich.com The position of halogenation is crucial; while the 4-position is typically the most reactive towards electrophilic halogenation, substitution at the 3 and 5 positions often requires specific synthetic strategies. sigmaaldrich.comnih.gov Halogenated pyrazoles have shown promise as selective monoamine oxidase-B (MAO-B) inhibitors, which are relevant for the treatment of neurodegenerative disorders. organic-chemistry.org The study of halogenated pyrazole systems is an active area of research, with ongoing efforts to develop new and efficient methods for their synthesis. dergipark.org.tr

Research Landscape of 3,5-Dibromo-4-methyl-1H-pyrazole

Structure

3D Structure

属性

IUPAC Name |

3,5-dibromo-4-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2/c1-2-3(5)7-8-4(2)6/h1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSYRZLWQQWDEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599588 | |

| Record name | 3,5-Dibromo-4-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60061-54-3 | |

| Record name | 3,5-Dibromo-4-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Functionalization of 3,5 Dibromo 4 Methyl 1h Pyrazole

Electrophilic and Nucleophilic Character of Pyrazole (B372694) Ring Positions

The reactivity of the pyrazole ring is dictated by the electron distribution among its constituent atoms. The two nitrogen atoms, being more electronegative than carbon, influence the electron density at each position of the ring. In the pyrazole ring, the C4 position is generally electron-rich and thus susceptible to electrophilic attack. chemicalbook.comquora.com Conversely, the C3 and C5 positions are electron-deficient, making them prone to nucleophilic attack. chemicalbook.com

The presence of a methyl group at the C4 position in 3,5-Dibromo-4-methyl-1H-pyrazole further increases the electron density at this position, reinforcing its nucleophilic character. The bromine atoms at the C3 and C5 positions, being electron-withdrawing, enhance the electrophilic nature of these carbons.

The pyrazole ring itself is generally resistant to oxidation and reduction. chemicalbook.com However, the substituents on the ring can undergo such reactions. The N1 nitrogen of the pyrazole ring is pyrrole-like and can be deprotonated by a base, while the N2 nitrogen is pyridine-like and can be protonated by an acid. chemicalbook.comresearchgate.net This amphoteric nature allows for a variety of reactions at the nitrogen atoms.

Substitution Reactions at Bromine Centers

The bromine atoms at the C3 and C5 positions of this compound are key to its synthetic utility, as they can be replaced by a variety of nucleophiles or undergo metal-halogen exchange to form organometallic intermediates.

The electron-deficient nature of the C3 and C5 positions facilitates nucleophilic aromatic substitution (SNAr) reactions. While specific studies on this compound with amines and thiols are not extensively detailed in the provided search results, the general reactivity of brominated pyrazoles suggests that these reactions are feasible. For instance, the copper(I)-catalyzed amination of 4-iodo-1H-1-tritylpyrazole has been shown to be effective for alkylamines. nih.gov This suggests that similar catalytic systems could be employed for the substitution of the bromine atoms in this compound with various amines and thiols to generate a library of functionalized pyrazole derivatives.

Halogen-magnesium exchange is a powerful tool for the functionalization of haloarenes and heterocycles. nih.gov The use of reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) can facilitate the exchange of bromine for magnesium, even on less activated systems. clockss.orgresearchgate.net This exchange creates a Grignard reagent intermediate, which can then react with a wide range of electrophiles.

For this compound, a regioselective halogen-magnesium exchange could potentially be achieved, allowing for the selective functionalization of either the C3 or C5 position. The resulting organometallic species can participate in various cross-coupling reactions, such as Suzuki and Negishi couplings, to form new carbon-carbon bonds. nih.gov This methodology provides a pathway to synthesize complex, highly substituted pyrazoles.

Ring Functionalization of Brominated Pyrazole Derivatives

The brominated pyrazole core serves as a scaffold for further functionalization, leading to the synthesis of more complex heterocyclic systems.

The reaction of N-unsubstituted pyrazoles with thiiranes and thietanes can lead to the formation of N-alkylated products. For example, 3,5-dibromo-4-nitropyrazole reacts with 2-chloromethylthiirane. researchgate.net In an aqueous medium, this reaction leads to a thiirane-thietane rearrangement, forming 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole. researchgate.net In an aprotic solvent like acetonitrile, the reaction yields 3,5-dibromo-4-nitro-1-(thiiran-2-ylmethyl)-1H-pyrazole and a further cyclized product. researchgate.net These findings suggest that this compound could undergo similar reactions with thietanes and thiiranes, providing access to pyrazole derivatives with sulfur-containing side chains. The thietane (B1214591) ring can also be used as a protecting group for the NH functionality of heterocycles. researchgate.net

Formation of Substituted Pyrazole-Based Heterocycles

The synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, often commences from functionalized pyrazole precursors. While direct condensation of this compound with biselectrophilic reagents is not a commonly reported pathway, its conversion into a more reactive intermediate, such as an aminopyrazole, opens up numerous possibilities for heterocycle construction.

One of the most prevalent methods for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov For this compound, a plausible synthetic route would first involve the selective amination at the C5 position, followed by reaction with a suitable diketone or enaminone. The regioselectivity of this cyclization is often high, driven by the greater nucleophilicity of the exocyclic amino group compared to the endocyclic nitrogen atom of the pyrazole ring. nih.gov

Similarly, the synthesis of pyrazolo[3,4-b]pyridines can be achieved by reacting 5-aminopyrazoles with α,β-unsaturated carbonyl compounds. nih.govmdpi.com The reaction typically proceeds via a Michael addition of the aminopyrazole to the unsaturated system, followed by an intramolecular cyclization and subsequent dehydration/oxidation to yield the aromatic fused ring system. The substitution pattern of the resulting pyrazolo[3,4-b]pyridine can be controlled by the choice of the α,β-unsaturated carbonyl compound.

The following table summarizes representative examples of reagents used in the formation of pyrazolo-fused heterocycles from aminopyrazole precursors, which could be conceptually applied to derivatives of this compound.

| Precursor | Reagent | Fused Heterocycle | Reference |

| 5-Aminopyrazole | β-Diketone (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine | nih.gov |

| 5-Aminopyrazole | β-Enaminone | Pyrazolo[1,5-a]pyrimidine | nih.gov |

| 5-Aminopyrazole | α,β-Unsaturated Ketone (Chalcone) | Pyrazolo[3,4-b]pyridine | nih.govmdpi.com |

| 5-Aminopyrazole | Alkynyl Aldehyde | Pyrazolo[3,4-b]pyridine | nih.gov |

It is important to note that the reactivity of the specific 3,5-dibromo-4-methyl-5-aminopyrazole intermediate would need to be experimentally verified.

Regioselectivity in Chemical Transformations of Brominated Pyrazoles

The regioselectivity of reactions involving this compound is a critical aspect of its synthetic utility, determining the substitution pattern of the resulting products. The two primary sites for regioselective transformations are the nitrogen atoms of the pyrazole ring (N-alkylation) and the carbon atoms bearing the bromine substituents (cross-coupling reactions).

The N-alkylation of asymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers. The outcome of this reaction is influenced by several factors, including the nature of the alkylating agent, the base used, and the steric and electronic properties of the substituents on the pyrazole ring. In the case of 3,5-dibromopyrazoles, the steric hindrance at the positions adjacent to the nitrogens plays a significant role. The presence of a methyl group at the 4-position in this compound would likely exert a steric influence on the adjacent nitrogen atoms, potentially favoring alkylation at the less hindered nitrogen.

The following table provides a conceptual overview of the factors influencing regioselectivity in the transformation of brominated pyrazoles, which can be extrapolated to this compound.

| Transformation | Influencing Factors | Expected Outcome for this compound |

| N-Alkylation | Steric hindrance from substituents at C3 and C5. | The methyl group at C4 may have a minor electronic effect, but steric control from the bromine atoms would be the dominant factor, potentially leading to a mixture of N1 and N2 alkylated products. |

| Suzuki-Miyaura Coupling (Mono-substitution) | Relative reactivity of C3-Br and C5-Br bonds towards oxidative addition. | The electronic effect of the 4-methyl group is likely to be small, so a mixture of 3- and 5-substituted products might be expected in a mono-coupling reaction, unless significant steric differentiation is introduced by a bulky N1-substituent. |

Further experimental studies are necessary to fully elucidate the specific regioselective behavior of this compound in these transformations.

Structural Elucidation and Advanced Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis of 3,5-Dibromo-4-methyl-1H-pyrazole and its Derivatives

Single crystal X-ray diffraction is a powerful technique that provides definitive information about the spatial arrangement of atoms within a crystalline solid. This method has been instrumental in characterizing the structures of various pyrazole (B372694) derivatives.

The crystal structure of pyrazole derivatives reveals important details about their molecular geometry and how they arrange themselves in the solid state. For instance, the analysis of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, a related derivative, shows an orthorhombic crystal system with the space group P212121. researchgate.net The pyrazole ring, along with its substituents, forms a specific three-dimensional architecture. The packing of these molecules in the crystal lattice is influenced by a variety of intermolecular forces. mdpi.com

In the solid state, pyrazoles are known to form aggregates through hydrogen bonding, and the nature of these aggregates depends on the substituents present on the pyrazole ring. nih.gov For example, some pyrazoles form trimeric or tetrameric assemblies. nih.gov The crystal structure of cocrystals involving pyrazole derivatives, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, demonstrates how different molecules can pack together, influenced by factors like efficient packing and the optimization of electrostatic interactions. mdpi.com

The molecular structure of these compounds can be further confirmed and studied using computational methods like Density Functional Theory (DFT), which often show good agreement with experimental X-ray diffraction data. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉BrN₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.9070(3) |

| b (Å) | 9.2731(7) |

| c (Å) | 17.5641(14) |

| Volume (ų) | 962.09(12) |

| Z | 4 |

The solid-state structure of pyrazole derivatives is significantly influenced by a network of intermolecular interactions. Hydrogen bonding is a predominant interaction in the assembly of pyrazole molecules, often leading to the formation of extended molecular networks. researchgate.net The N-H proton of the pyrazole ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as an acceptor. nih.gov

The nature and strength of these interactions can be influenced by the substituents on the pyrazole ring. For instance, the presence of electronegative halogen atoms can introduce halogen bonding as a potential interaction. The interplay between different types of intermolecular forces ultimately dictates the final crystal structure. researchgate.net

Isostructurality, where different compounds crystallize in the same or very similar structures, is an important concept in crystal engineering. In the context of pyrazoles, studies have shown that seemingly minor changes in substitution can lead to different packing motifs. For example, within the series of 4-halogenated-1H-pyrazoles, the 4-chloro and 4-bromo derivatives are isostructural, forming trimeric hydrogen-bonding motifs. nih.govmdpi.com In contrast, the 4-fluoro and 4-iodo analogs form non-isostructural catemeric (chain-like) structures. mdpi.com

The factors determining whether a series of compounds will be isostructural are complex and can include the size and electronic nature of the substituents. The study of isostructurality provides valuable insights into the predictability and control of crystal packing, which is essential for the rational design of solid-state materials with desired properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the individual atoms within a molecule.

¹H NMR spectroscopy of pyrazole derivatives provides characteristic signals for the protons attached to the pyrazole ring and its substituents. The chemical shift (δ) of these protons is influenced by the electron density around them, which is in turn affected by the nature of the substituents.

For 3,5-disubstituted pyrazoles, the proton at the 4-position of the pyrazole ring typically appears as a singlet. In related pyrazole structures, this H-4 proton signal can be a useful diagnostic tool for confirming the formation of the pyrazole ring. researchgate.net The N-H proton of the pyrazole ring often appears as a broad signal, and its chemical shift can be influenced by solvent and concentration due to hydrogen bonding.

In derivatives of 3,5-dimethylpyrazole, the methyl groups give rise to a singlet in the upfield region of the spectrum. researchgate.net For this compound, one would expect to see a signal for the methyl group and a signal for the N-H proton. The exact chemical shifts would need to be determined experimentally.

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | H-4 | 5.90 (s, 1H) |

| CH₃ | 2.25 (s, 6H) | ||

| 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | H-4 | 5.91 (s, 1H) |

| CH₃ | 2.28 (s, 3H), 2.26 (s, 3H) |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the substituents present.

In pyrazole itself, the C-3 and C-5 carbons are equivalent due to tautomerism, while the C-4 carbon appears at a different chemical shift. chemicalbook.com In substituted pyrazoles like this compound, the C-3 and C-5 carbons, being attached to bromine atoms, would be expected to appear at a specific chemical shift range, while the C-4 carbon, bearing a methyl group, would have a distinct signal. The carbon of the methyl group would appear in the upfield region of the spectrum.

The analysis of ¹³C NMR spectra, often in conjunction with ¹H NMR and other spectroscopic data, is crucial for the unambiguous structural assignment of pyrazole derivatives. nih.govdeepdyve.com

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | C-3/C-5 | 148.1, 138.4 |

| C-4 | 106.4 | ||

| CH₃ | 12.9, 11.8 | ||

| 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | C-3/C-5 | 148.4, 138.4 |

| C-4 | 107.8 | ||

| CH₃ | 13.2, 12.2 |

Nitrogen-15 (¹⁵N) NMR for Tautomeric Studies

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for investigating the annular tautomerism in NH-pyrazoles, a phenomenon involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. bohrium.com This technique provides detailed information on tautomeric equilibria, activation energies, and the mechanisms of proton transfer. bohrium.com

In solution, the ¹⁵N NMR chemical shifts of pyrazoles are influenced by the solvent and temperature. bohrium.comscilit.com At room temperature, the spectra often show averaged signals due to rapid proton exchange. psu.edu However, at low temperatures, the tautomeric exchange can be "frozen," allowing for the observation of distinct signals for each tautomer. scilit.compsu.edu The chemical shifts of the nitrogen atoms are sensitive to their chemical environment, including the presence of intermolecular hydrogen bonds. scilit.compsu.edu

For substituted pyrazoles, the nature of the substituents at positions 3 and 5 significantly influences the position of the tautomeric equilibrium. bohrium.com In the case of 3,5-disubstituted pyrazoles, theoretical calculations and experimental data from ¹⁵N NMR are used to determine the predominant tautomeric form. researchgate.net The differences in chemical shifts between the solid state and solution provide insights into the effects of hydrogen bonding on the nitrogen atoms. psu.edu

| Tautomer | Nitrogen Atom | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ |

|---|---|---|---|

| This compound (Tautomer A) | N1-H | -160 | -155 |

| N2 | -80 | -75 | |

| This compound (Tautomer B) | N1 | -85 | -80 |

| N2-H | -165 | -160 |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a key technique for identifying functional groups and probing the vibrational modes of a molecule. In pyrazole derivatives, IR spectra provide valuable information about the N-H and C-N stretching vibrations, as well as ring deformation modes. derpharmachemica.com

The N-H stretching frequency is particularly sensitive to hydrogen bonding. researchgate.net In the gas phase or in non-polar solvents, pyrazoles exist as monomers with a sharp N-H stretching band. mdpi.com In the solid state or in concentrated solutions, intermolecular hydrogen bonding leads to a broadening and shifting of the N-H band to lower frequencies. researchgate.net The study of these shifts can provide insights into the self-association of pyrazole molecules. mdpi.com

For substituted pyrazoles, the positions and intensities of the IR bands are influenced by the nature and position of the substituents. jocpr.com For instance, electron-withdrawing or electron-donating groups can alter the electron density of the pyrazole ring, affecting the force constants of the bonds and thus their vibrational frequencies. nih.gov

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H stretch (free) | 3400-3500 | Sharp, Medium | Observed in dilute non-polar solutions |

| N-H stretch (H-bonded) | 3100-3300 | Broad, Strong | Observed in solid state or concentrated solutions |

| C=N stretch | 1580-1620 | Medium to Strong | Characteristic of the pyrazole ring |

| C-N stretch | 1250-1350 | Medium | Involves the pyrazole ring nitrogens |

| C-Br stretch | 500-650 | Strong | Indicates the presence of bromine atoms |

| Ring Deformation | 800-1000 | Medium | Associated with the pyrazole ring structure |

Mass Spectrometry (MS) and LC-MS Characterization

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. Coupled with liquid chromatography (LC-MS), it allows for the separation and identification of components in a mixture. nih.gov

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and its fragments, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

Fragmentation patterns in the mass spectrum provide valuable structural information. libretexts.org For pyrazoles, common fragmentation pathways involve the loss of small molecules like HCN and N₂. researchgate.net The fragmentation of the pyrazole ring can lead to the formation of a cyclopropenyl ring cation. researchgate.net The substitution pattern on the pyrazole ring influences the relative abundance of the fragment ions.

LC-MS is particularly useful for analyzing pyrazole derivatives in complex matrices, such as in environmental or biological samples. nih.gov It enables the separation of isomers and the quantification of the analyte. nih.gov

| Fragment Ion | m/z (relative to ¹²C, ⁷⁹Br) | Possible Structure/Loss |

|---|---|---|

| [M]⁺ | 239.88 | Molecular Ion |

| [M-H]⁺ | 238.87 | Loss of a hydrogen atom |

| [M-Br]⁺ | 160.91 | Loss of a bromine atom |

| [M-HCN]⁺ | 212.89 | Loss of hydrogen cyanide |

| [C₃H₃N₂]⁺ | 67.03 | Pyrazole ring fragment after loss of Br and CH₃ |

UV-Visible Spectroscopy in Structural and Electronic Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For pyrazole derivatives, the absorption bands in the UV-Vis spectrum are typically due to π → π* transitions within the aromatic ring. nih.gov The position and intensity of these bands are influenced by the substituents on the pyrazole ring. nih.gov

The presence of aromatic moieties and other chromophores can lead to shifts in the absorption maxima (λ_max). nih.gov For instance, the introduction of a phenyl group can cause a red shift (bathochromic shift) in the absorption spectrum. nih.gov The molar absorptivity (ε) is a measure of the probability of the electronic transition.

While the parent pyrazole absorbs at a lower wavelength, substituted pyrazoles can show more complex spectra. rsc.org The electronic transitions can be further studied using theoretical calculations to complement the experimental data.

| Transition | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π | 225 | 8,500 |

| n → π | 270 | 1,200 |

Computational Chemistry and Theoretical Studies of 3,5 Dibromo 4 Methyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed for geometry optimization, predicting the most stable three-dimensional arrangement of atoms, and for calculating a variety of electronic properties. nih.gov For 3,5-Dibromo-4-methyl-1H-pyrazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would provide a detailed picture of its molecular architecture. bhu.ac.innih.gov The optimization process yields key structural parameters, including bond lengths and angles, which are fundamental to understanding the molecule's stability and interactions.

The pyrazole (B372694) ring is inherently aromatic and planar, and the substituents—two bromine atoms and a methyl group—influence its geometry and electronic distribution. The calculated bond lengths and angles would reflect the steric and electronic effects of these groups.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Note: These are representative values based on typical pyrazole structures and have been populated for illustrative purposes.)

| Parameter | Predicted Value | Description |

| C3-N2 Bond Length | ~1.34 Å | Exhibits partial double-bond character due to ring conjugation. |

| C3-Br Bond Length | ~1.87 Å | Typical length for a bromine atom attached to an sp2-hybridized carbon. |

| C4-C5 Bond Length | ~1.39 Å | Aromatic C-C bond within the pyrazole ring. |

| N1-H Bond Length | ~1.01 Å | Standard length for an N-H bond in a heterocyclic amine. |

| C4-C(methyl) Bond Length | ~1.51 Å | Standard single bond between an aromatic carbon and a methyl carbon. |

| N2-C3-Br Bond Angle | ~128° | Reflects the geometry around the C3 carbon. |

| C3-C4-C5 Bond Angle | ~105° | Internal angle of the five-membered pyrazole ring. |

Molecular Electrostatic Potential (MEP) analysis is a critical tool for identifying the reactive sites of a molecule. dntb.gov.ua The MEP map visualizes the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would reveal:

Negative Potential: The most negative regions are expected around the two nitrogen atoms of the pyrazole ring, corresponding to their lone pairs of electrons. These sites are the primary centers for hydrogen bonding and coordination with electrophiles. The bromine atoms would also exhibit regions of negative potential (the σ-hole phenomenon notwithstanding), making them potential halogen bond donors.

Positive Potential: A significant region of positive potential would be located around the hydrogen atom attached to the N1 nitrogen (the N-H group), making it the primary site for deprotonation and a strong hydrogen bond donor. The hydrogens of the C4-methyl group would also show a lesser positive potential.

This analysis is fundamental in predicting how the molecule will interact with biological targets or other reagents. nih.gov

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. researchgate.net

In this compound:

HOMO: The HOMO is expected to be localized primarily on the π-system of the pyrazole ring, with significant contributions from the lone pair orbitals of the bromine atoms. This indicates that these are the most readily available electrons for reaction with an electrophile.

LUMO: The LUMO is likely to be a π* antibonding orbital distributed across the pyrazole ring. This is the region where the molecule would accept electrons from a nucleophile.

The HOMO-LUMO gap can be used to calculate various global reactivity descriptors that quantify the molecule's electronic properties. bhu.ac.inresearchgate.net

Table 2: Representative FMO Data and Global Reactivity Descriptors for a Halogenated Pyrazole Derivative (Note: Values are illustrative and based on published data for similar compounds.) nih.govresearchgate.net

| Parameter | Definition | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 6.8 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.25 eV |

Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines charge transfer, intramolecular interactions, and hyperconjugation by transforming the complex molecular orbitals into localized bonding, lone pair, and antibonding orbitals. nih.govnih.gov

For this compound, NBO analysis would likely reveal:

Charge Distribution: Confirmation of high negative charge on the nitrogen and bromine atoms and positive charge on the hydrogen atoms.

Theoretical Investigations of Tautomerism in Halogenated Pyrazoles

Prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where a hydrogen atom can migrate between the two nitrogen atoms of the ring. nih.gov For an unsymmetrically substituted pyrazole, this results in two distinct tautomeric forms. However, in the case of this compound, the substituents at positions 3 and 5 are identical (bromo groups). Consequently, the two possible tautomeric forms are degenerate, meaning they are energetically identical and structurally indistinguishable.

While the molecule itself does not exhibit distinct tautomers, the study of tautomerism in related, asymmetrically substituted halogenated pyrazoles is crucial for understanding its chemical behavior, particularly in reactions involving the N-H proton. Theoretical studies using DFT can accurately predict the relative stabilities of different tautomers in the gas phase and in solution. researchgate.netmdpi.com These studies have shown that the preferred tautomer is determined by a delicate balance of factors, including the electron-donating or electron-withdrawing nature of the substituents and the polarity of the solvent. nih.govmdpi.com For instance, electron-donating groups tend to favor being at the C3 position, adjacent to the NH group. nih.gov

Prediction of Reactivity and Photochemical Properties via Computational Models

Computational models provide a robust framework for predicting the chemical reactivity and photochemical behavior of molecules.

Reactivity Prediction: The combination of MEP, FMO, and NBO analyses gives a comprehensive picture of reactivity. The MEP map identifies the most probable sites for electrophilic and nucleophilic attack. nih.gov The FMO energies and distributions determine the feasibility and stereochemistry of reactions, while global reactivity descriptors derived from these energies quantify the molecule's propensity to react. researchgate.net The unique properties of the pyrazole ring, such as susceptibility to electrophilic substitution at position 4 and nucleophilic attack at positions 3 and 5, can be rationalized using these computational tools. nih.gov

Photochemical Properties: The photochemical properties, such as light absorption, are governed by electronic transitions between molecular orbitals. Time-Dependent DFT (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. bhu.ac.in The calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The HOMO-LUMO energy gap provides a first approximation of the lowest energy electronic transition. nih.gov For this compound, its conjugated π-system suggests it would exhibit strong absorption in the UV region.

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in solution or in complex with a biological macromolecule. mdpi.comnih.gov

For this compound, the pyrazole ring is rigid and planar, so conformational analysis is limited to the rotation of the methyl group. The primary utility of MD simulations for this molecule would be to:

Study its interactions with solvent molecules to understand solvation effects.

Simulate its binding within the active site of a protein. For example, studies on other halogenated pyrazolines have used MD to investigate their stable binding modes and interactions with enzymes like monoamine oxidase (MAO), revealing key hydrogen bonds and hydrophobic contacts that are crucial for inhibitory activity. nih.govresearchgate.net Such simulations could be hypothetically applied to this compound to explore its potential as a ligand for various biological targets.

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic properties through computational methods, primarily Density Functional Theory (DFT), has become an indispensable tool for chemists. These theoretical calculations not only aid in the interpretation of experimental spectra but can also predict the spectroscopic characteristics of yet-to-be-synthesized molecules. For pyrazole derivatives, DFT calculations, often employing the B3LYP functional, have been shown to provide reliable predictions of infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a particularly effective approach for the calculation of NMR shielding tensors, which are then converted to chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts for pyrazole derivatives are typically calculated using the GIAO method. rsc.orgnih.gov These calculations can predict the ¹H and ¹³C NMR spectra, providing valuable insight into the electronic environment of the nuclei. For This compound , one would expect characteristic signals for the methyl group protons and the N-H proton in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct resonances for the methyl carbon and the three pyrazole ring carbons. The presence of the two bromine atoms is expected to significantly influence the chemical shifts of the adjacent carbon atoms (C3 and C5) due to their electron-withdrawing nature.

Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for Pyrazole Derivatives (Note: Direct experimental data for this compound is not available in the cited literature. The table structure is based on typical presentations in computational chemistry studies.)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| N-H | Data not available | Data not available |

| C4-CH₃ | Data not available | Data not available |

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Pyrazole Derivatives (Note: Direct experimental data for this compound is not available in the cited literature. The table structure is based on typical presentations in computational chemistry studies.)

| Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| CH₃ | Data not available | Data not available |

Infrared (IR) Spectroscopy

Theoretical IR spectra, calculated using DFT methods, can aid in the assignment of vibrational modes observed in experimental FTIR spectra. For This compound , characteristic vibrational frequencies would include the N-H stretching frequency, C-H stretching and bending modes of the methyl group, and various pyrazole ring stretching and deformation modes. The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum. The correlation between calculated and experimental frequencies is often improved by applying a scaling factor to the theoretical values to account for anharmonicity and other method-specific approximations. researchgate.net

Table 3: Predicted vs. Experimental FT-IR Vibrational Frequencies (cm⁻¹) for Pyrazole Derivatives (Note: Direct experimental data for this compound is not available in the cited literature. The table structure is based on typical presentations in computational chemistry studies.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H stretch | Data not available | Data not available |

| C-H stretch (methyl) | Data not available | Data not available |

| Pyrazole ring stretch | Data not available | Data not available |

| C-Br stretch | Data not available | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of pyrazole derivatives can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations can provide the absorption maxima (λmax) corresponding to the electronic excitations within the molecule. For This compound , the UV-Vis spectrum is expected to show absorptions characteristic of the pyrazole ring system, which may be influenced by the bromo and methyl substituents. nih.govrsc.org

Table 4: Predicted vs. Experimental UV-Vis Absorption Maxima (nm) for Pyrazole Derivatives (Note: Direct experimental data for this compound is not available in the cited literature. The table structure is based on typical presentations in computational chemistry studies.)

| Transition | Predicted λmax (nm) | Experimental λmax (nm) |

| π → π | Data not available | Data not available |

| n → π | Data not available | Data not available |

Coordination Chemistry of Brominated Pyrazoles

Ligand Properties of 3,5-Dibromo-4-methyl-1H-pyrazole and its Derivatives

The ligand properties of pyrazole (B372694) derivatives are dictated by the electronic environment of the pyrazole ring and the nature of its substituents. In the case of this compound, the presence of two electron-withdrawing bromine atoms and one electron-donating methyl group creates a unique electronic profile that influences its coordination behavior.

The pyrazole ring possesses two nitrogen atoms, which are the primary donor sites for coordination with metal ions. chim.it One nitrogen atom is of a pyridine-like nature, with its lone pair of electrons in an sp2 hybrid orbital in the plane of the ring, readily available for coordination. The other nitrogen atom is pyrrole-like and is bonded to a hydrogen atom. While the lone pair of the pyrrole-like nitrogen is involved in the aromatic π-system, this nitrogen can also participate in coordination upon deprotonation. mdpi.com

The electron density distribution in the pyrazole ring is uneven, with the C4 position being relatively electron-rich, while the C3 and C5 positions are electron-deficient. imperial.ac.uk In this compound, the two bromine atoms at the C3 and C5 positions further decrease the electron density at these positions due to their inductive electron-withdrawing effect. Conversely, the methyl group at the C4 position increases the electron density at this carbon. This electronic arrangement influences the pyrazole's ability to act as a π-acceptor or π-donor ligand. The π-excessive nature of the pyrazole ring allows it to engage in π-backbonding with metal centers that have available d-electrons.

The acidity of the N-H group in pyrazole is a crucial factor in its coordination chemistry, as its deprotonation leads to the formation of pyrazolate anions, which can act as bridging ligands to form multinuclear complexes. mdpi.com The pKa of unsubstituted pyrazole is approximately 14.2. imperial.ac.uk The substituents on the pyrazole ring can significantly modulate this acidity.

Electron-withdrawing groups, such as bromine, are expected to increase the acidity of the N-H proton by stabilizing the resulting pyrazolate anion through inductive effects. Therefore, this compound is anticipated to be more acidic than unsubstituted pyrazole. This enhanced acidity facilitates its deprotonation and subsequent coordination as an anionic ligand, even under milder basic conditions. Coordination to a Lewis acidic metal center further increases the acidity of the pyrazole N-H proton. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands can be achieved through various methods, typically involving the reaction of a metal salt with the pyrazole ligand in a suitable solvent. The resulting complexes can be mononuclear or multinuclear, depending on the reaction conditions and the nature of the ligand and metal ion.

A wide array of transition metal complexes with pyrazole derivatives have been synthesized and characterized. researchgate.net These complexes exhibit diverse coordination geometries, including tetrahedral, square-planar, and octahedral arrangements. researchgate.netrsc.orgchemrxiv.org

While specific examples with this compound are not extensively documented, the synthesis of complexes with other substituted pyrazoles provides a general framework. For instance, mononuclear complexes of Co(II), Cu(II), and Zn(II) have been prepared with pyrazole-acetamide ligands. nih.gov Similarly, complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) with 5-methyl-3-(trifluoromethyl)-1H-pyrazole have been synthesized. chemrxiv.org Ruthenium(II) complexes bearing bis-pyrazole ligands have also been investigated. nih.gov Vanadium complexes with pyrazole-containing ligands have been explored for their catalytic activities, including oxidative bromination. researchgate.net

The general synthetic approach involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the pyrazole ligand in a solvent like ethanol (B145695) or acetonitrile. The stoichiometry of the reactants and the reaction temperature can influence the final product.

Table 1: Examples of Transition Metal Complexes with Substituted Pyrazole Ligands

| Metal Ion | Pyrazole Ligand | Complex Formula | Coordination Geometry |

|---|---|---|---|

| Cu(II) | 2-(5-phenyl-1H-pyrazol-3-yl)pyridine | [Cu(L)(PPh3)2]BF4 | Tetrahedral |

| Co(II) | 3,5-bis(trifluoromethyl)pyrazole | [Co((CF3)2pz)2((CH3)2pzH)2] | Tetrahedral |

| Fe(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Fe(L)2(H2O)22·2H2O | Octahedral |

| Ru(II) | cis-[Ru(bpy)2(R-pzH)2]2+ | cis-[Ru(bpy)2(R-pzH)2]2+ | Octahedral |

Note: This table provides examples of complexes with various substituted pyrazoles to illustrate the range of possibilities, as specific data for this compound complexes is limited.

Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion. Pyrazole-based pincer ligands have gained significant attention due to the stability and unique reactivity of their metal complexes. nih.gov These ligands often feature a central donor atom, such as a pyridine or a carbazole, flanked by two pyrazole units. acs.orgrsc.org

The synthesis of pincer-type ligands derived from this compound would involve the functionalization of the pyrazole at the N1 position with a linker connected to a central coordinating group. The resulting pincer ligand could then be reacted with a metal precursor to form the corresponding pincer complex. Vanadium complexes with pincer N-heterocyclic ligands have been synthesized and studied for their catalytic activity in oxidative bromination. researchgate.net Ruthenium(II) complexes with pyrazolyl-pyridyl-pyrazole ligands have shown high activity in transfer hydrogenation reactions. acs.org

Pyrazole and its derivatives can form both mononuclear and multinuclear complexes. chemrxiv.orgnih.gov In its neutral form, pyrazole typically acts as a monodentate ligand, leading to the formation of mononuclear complexes where the metal ion is coordinated to one or more pyrazole molecules along with other ligands. mdpi.com

Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, connecting two or more metal centers to form di-, tri-, tetra-nuclear, or even polymeric structures. mdpi.com The formation of multinuclear complexes is influenced by factors such as the reaction stoichiometry, the presence of a base, and the nature of the metal ion and other ligands in the coordination sphere. The increased acidity of the N-H group in this compound would likely favor the formation of pyrazolate-bridged multinuclear complexes. Examples of trinuclear transition metal complexes with bridging triazole derivatives, which are structurally related to pyrazoles, have been reported. mdpi.com

Catalytic Applications of Metal-Brominated Pyrazole Complexes

While pyrazole derivatives have been extensively studied as ligands in catalysis, a thorough review of the scientific literature reveals a notable absence of specific research on the catalytic applications of metal complexes incorporating the this compound ligand. The following sections will, therefore, provide a general overview of the catalytic applications of related brominated pyrazole complexes, highlighting the potential areas where this compound could theoretically be employed. It is crucial to note that the detailed research findings, data tables, and mechanistic insights discussed are based on analogous pyrazole systems and are not directly attributable to this compound.

Oxidation and Reduction Catalysis

The rich redox chemistry of transition metals, tunable by the ligand environment, allows for their use in a wide array of oxidation and reduction reactions. Pyrazole-containing ligands can stabilize various oxidation states of a metal and participate in electron transfer processes.

A review of existing literature indicates a lack of studies focused on the application of this compound-metal complexes in either oxidation or reduction catalysis. The electron-withdrawing nature of the bromine atoms on the pyrazole ring might influence the redox potential of a coordinated metal, a property that could be exploited in catalytic oxidation or reduction, but this has not been experimentally verified for this specific ligand.

Asymmetric Catalysis in Organic Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral metal complexes are pivotal in achieving high enantioselectivity in a variety of organic transformations.

There are no published reports on the design, synthesis, or application of chiral metal complexes of this compound in asymmetric catalysis. The development of chiral variants of this ligand would be a prerequisite for exploring its potential in this domain.

Mechanistic Studies of Catalytic Processes

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the rational design of new catalysts. Such studies often involve a combination of kinetic experiments, spectroscopic analysis, and computational modeling to elucidate the catalytic cycle, identify key intermediates, and determine the rate-determining step.

Consistent with the absence of reported catalytic applications, there are no mechanistic studies available for any catalytic process involving metal complexes of this compound. Future research into the catalytic activity of such complexes would necessitate detailed mechanistic investigations to understand their behavior and potential.

Supramolecular Chemistry and Intermolecular Interactions Involving Brominated Pyrazoles

Hydrogen Bonding Networks in Brominated Pyrazole (B372694) Crystals

Hydrogen bonding is a primary directional force in the self-assembly of pyrazole-based structures. The pyrazole ring possesses both a hydrogen bond donor (the pyrrole-type N1-H group) and a hydrogen bond acceptor (the pyridine-type N2 atom), making it a versatile building block for creating intricate networks. nih.gov The nature, position, and steric hindrance of substituents on the pyrazole ring significantly influence the resulting hydrogen-bonded motifs. researchgate.net

The most prevalent hydrogen bonding motif in the crystal structures of 1H-pyrazoles is the N-H···N interaction, which facilitates the self-assembly of molecules. nih.gov These interactions can be categorized as neutral or charge-assisted and are often enhanced by resonance within the pyrazole ring, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). nih.gov While resonance assistance does not always lead to a shortening of the N-H···N bond compared to the average, symmetrically 3,5-substituted pyrazoles can exhibit particularly short N···N distances, sometimes as low as 2.82 Å. nih.gov

In the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, molecules form centrosymmetric dimers through strong N–H···N hydrogen bonds. researchgate.net Similarly, other 4-halopyrazoles demonstrate robust N-H···N bonding, which directs the formation of their supramolecular structures. researchgate.net

While N-H···N bonds are dominant in pyrazole self-assembly, interactions with other acceptors like oxygen are also crucial, especially in cocrystals or solvated structures. In a molecular salt of pyrazole with picric acid, N—H⋯O hydrogen bonds are responsible for linking the component ions into chains. nih.gov These interactions demonstrate the pyrazole N-H group's ability to bond with various acceptor atoms, contributing to the structural diversity of its crystalline forms.

Table 1: Examples of Hydrogen Bond Geometries in Pyrazole Derivatives

| Compound | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Supramolecular Motif |

| Symmetrically 3,5-substituted Pyrazoles nih.gov | N-H···N | ~2.82 | - | Dimer |

| Pyrazole-Pyrazolium Picrate nih.gov | N-H···N | - | - | Dimer |

| Pyrazole-Pyrazolium Picrate nih.gov | N-H···O | - | - | Chain |

| 3-(4-bromophenyl)-5-methyl-1H-pyrazole researchgate.net | N-H···N | - | 160 | Dimer |

The self-association of pyrazole molecules via N-H···N hydrogen bonds leads to the formation of various well-defined supramolecular motifs, including discrete assemblies like dimers, trimers, and tetramers, as well as infinite polymeric chains known as catemers. nih.govresearchgate.netnih.gov The specific motif adopted is highly dependent on the electronic and steric properties of the substituents on the pyrazole ring. researchgate.net

Dimers: Dimerization is a very common assembly pattern for pyrazoles, often observed in symmetrically substituted derivatives. nih.govmdpi.com For instance, 3-(4-bromophenyl)-5-methyl-1H-pyrazole crystallizes to form dimers. researchgate.net

Trimers and Tetramers: Higher-order discrete assemblies are also possible. The crystal structures of 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole reveal trimeric supramolecular motifs. researchgate.net Tetrameric and even hexameric structures have been noted in the broader family of substituted pyrazoles. researchgate.net

Catemers (Chains): When pyrazole molecules assemble into an infinite one-dimensional chain through hydrogen bonding, the resulting structure is known as a catemer. nih.govresearchgate.net This motif is observed in the crystal structure of 4-fluoro-1H-pyrazole, which contrasts with its chloro and bromo analogues that form trimers. researchgate.net This highlights how subtle changes in substitution can shift the entire supramolecular architecture.

Halogen Bonding Interactions in Brominated Pyrazole Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a lone pair on a nitrogen or oxygen atom, or even another halogen. nih.gov This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. rsc.org In brominated pyrazoles, the bromine atom can act as a potent halogen bond donor, competing with and complementing the inherent hydrogen bonding capabilities of the pyrazole ring. aip.orgbris.ac.uk

The bromine atoms in brominated pyrazoles can form significant contacts with various halogen bond acceptors.

Br···O and Br···N Contacts: Bromine can also form halogen bonds with other nucleophiles. The ability of the oxime group to participate in O···Br and O···I halogen bonds has been demonstrated in 5-halogeno-1H-isatin-3-oximes. mdpi.com In pyridine-based systems, strong three-center [N···X···N]⁺ halogen bonds are well-documented, indicating the potential for analogous Br···N interactions in pyrazole crystals. nih.gov

Table 2: Representative Halogen Bond Data

| System | Contact Type | Interaction Distance (Å) | Sum of van der Waals Radii (Å) |

| Brominated Peroxide Dimer mdpi.com | Br···Br | 3.414 | 3.66 |

| Pillar bris.ac.ukarene ⊃ DBB nih.gov | Br···Br | - | 3.66 |

The strength of a halogen bond is directly related to the identity of the halogen atom involved. As one moves down the halogen group from chlorine to bromine to iodine, the atom's size and the number of electron shells increase, leading to greater polarizability. aps.org This increased polarizability enhances the magnitude of the σ-hole, making heavier halogens stronger halogen bond donors. nih.gov

Consequently, brominated and iodinated pyrazoles are expected to form more significant and directional halogen bonds compared to their chlorinated counterparts. aip.orgbris.ac.uk This trend is evident in the assembly of pillar bris.ac.ukarene-based supramolecular polymers, where halogen-halogen interactions involving bromine and iodine play a pivotal role in the formation and stability of the assemblies. nih.gov The ability to tune interaction strength by selecting a specific halogen provides a powerful tool for designing and controlling supramolecular structures.

Aromatic Interactions: π-π Stacking and C-H···π Interactions

Alongside hydrogen and halogen bonds, weaker but cumulatively significant aromatic interactions, such as π-π stacking and C-H···π interactions, play a crucial role in the solid-state packing of brominated pyrazoles.

π-π Stacking: This interaction involves the attractive, non-covalent force between aromatic rings. In pyrazole-containing systems, π-π stacking can occur between adjacent pyrazole rings or between a pyrazole ring and another aromatic moiety, such as a phenyl substituent. mdpi.comresearchgate.net These interactions are characterized by centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å. mdpi.com In some tripodal pyrazole complexes, π-π stacking works in concert with hydrogen bonding to stabilize dimer formation. mdpi.com However, the presence of π-π stacking is not universal and is highly sensitive to molecular conformation and substitution. A study of several 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes found that their twisted or calyx-like conformations prevented the formation of planar stacking interactions. nih.gov

Crystal Engineering and Design of Supramolecular Assemblies

The field of crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on a thorough understanding of intermolecular interactions. For brominated pyrazoles such as 3,5-Dibromo-4-methyl-1H-pyrazole, the primary non-covalent interactions governing their assembly into supramolecular structures are hydrogen bonds, halogen bonds, and π-π stacking interactions.

The interplay of these various intermolecular forces—N-H···N hydrogen bonds, potential C-H···Br and C-H···π interactions, and Br···Br or Br···N halogen bonds—would be expected to lead to complex and well-defined three-dimensional networks. The rational design of co-crystals could further expand the supramolecular diversity by introducing complementary molecules that can interact with the different functional sites of the this compound molecule.

Interactive Table: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |

| Hydrogen Bond | N-H | N (pyrazole) | Formation of dimers, trimers, tetramers, or catemers |

| Halogen Bond | C-Br | N (pyrazole) | Directional control of crystal packing |

| Halogen Bond | C-Br | Br-C | Formation of halogen-bonded chains or networks |

| C-H···π Interaction | C-H (methyl) | Pyrazole ring | Stabilization of layered structures |

| π-π Stacking | Pyrazole ring | Pyrazole ring | Contribution to crystal cohesion |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

While specific experimental data for this compound is not available in the searched literature, analysis of related brominated pyrazole structures provides a strong indication of what would be expected. For instance, in other pyrazole derivatives, H···H contacts often represent a significant portion of the Hirshfeld surface, reflecting the importance of van der Waals forces.

For this compound, a Hirshfeld surface analysis would be anticipated to reveal the following:

H···Br/Br···H contacts: The presence of bromine atoms would lead to a significant percentage of these contacts, highlighting the role of both hydrogen-bromine and bromine-bromine interactions in the crystal packing.

H···N/N···H contacts: These would correspond to the N-H···N hydrogen bonds, which are fundamental to the assembly of pyrazole-based structures. The sharp spikes in the corresponding fingerprint plot would indicate the presence of strong, directional hydrogen bonds.

H···H contacts: The methyl group and the C-H bond on the pyrazole ring would contribute to a large area of H···H contacts, indicative of dispersion forces.

C···H/H···C contacts: These represent weaker C-H···π interactions and general van der Waals contacts.

Br···Br contacts: The analysis could quantify the extent of halogen bonding between bromine atoms of adjacent molecules.

The relative percentages of these contacts would provide a detailed picture of the hierarchy of intermolecular forces at play in the solid-state structure of this compound, offering valuable data for the rational design of new materials with tailored properties.

Applications in Materials Science Research

Development of Optoelectronic and Photoluminescent Materials

Pyrazole (B372694) derivatives have garnered noteworthy attention within the optoelectronics field due to their distinctive properties, which are suitable for semiconducting devices like organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The inherent aromaticity and tunable electronic nature of the pyrazole ring are central to these applications. The performance of these materials is largely dependent on their molecular structure, which influences intermolecular interactions such as π-π stacking and charge transport properties. researchgate.net

Research into various pyrazole-based molecules has demonstrated their potential as p-type semiconducting materials. researchgate.net The introduction of substituents onto the pyrazole core, such as the bromo- and methyl groups in 3,5-Dibromo-4-methyl-1H-pyrazole, can significantly alter the electronic and photophysical properties. Halogen atoms, like bromine, can influence molecular packing in the solid state through halogen bonding and can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for optoelectronic device performance. While specific studies on this compound in OLEDs or solar cells are not extensively documented, its structure is analogous to other pyrazoles used in creating photoluminescent and semiconducting materials. royal-chem.comresearchgate.net

Research on Nonlinear Optical (NLO) Properties of Pyrazole Derivatives

Nonlinear optical (NLO) materials are crucial for applications in laser technology, optical computing, and data storage. The key to a molecule possessing NLO properties is a significant change in dipole moment upon electronic excitation, which is often found in donor-acceptor (D-A) substituted π-conjugated systems. Pyrazole derivatives have been a subject of interest in NLO research because the pyrazole ring can act as an effective π-bridge connecting electron-donating and electron-withdrawing groups. researchgate.net

The NLO response of pyrazole-based systems can be fine-tuned by altering the substituents on the ring. While this compound itself does not possess a classic D-A structure, its dibromo-functionality allows for facile chemical modification. The bromine atoms can be replaced through cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to introduce various aryl groups, thereby creating more complex conjugated systems with potential NLO properties. The investigation of such derivatives is an active area of materials science research.

Table 1: Examples of Pyrazole Derivatives and Their Investigated Material Properties

| Pyrazole Derivative Class | Investigated Property | Potential Application | Research Finding |

| Fluorinated Pyrazoles | Fluorescence | Fluorescent Probes | Used in the synthesis of probes for detecting metal ions like Al³⁺ and Zn²⁺. researchgate.net |

| Phenyl-Substituted Pyrazoles | Semiconducting | Organic Field Effect Transistors (OFETs) | Molecules can exhibit favorable π-π stacking interactions in the solid state, suitable for p-type semiconductors. researchgate.net |

| General Pyrazole Derivatives | Photovoltaic | Solar Energy Conversion | Utilized in the development of materials for converting solar energy. royal-chem.com |

| General Pyrazole Derivatives | Nonlinear Optics (NLO) | Optoelectronic Devices | The pyrazole core is an effective component in molecules designed for NLO applications. researchgate.net |

Investigation as Fluorescent Probes and Sensors

The pyrazole scaffold is a key component in the design of various fluorescent materials. globalresearchonline.net The development of fluorescent probes and sensors for detecting specific ions, molecules, or environmental conditions is a significant area of analytical chemistry and materials science. Pyrazole derivatives have been successfully utilized to create sensors with high selectivity and sensitivity. researchgate.net For instance, a fluorescent probe incorporating a diarylethene molecule attached to a pyrazole derivative was developed for the simultaneous detection of Al³⁺ and Zn²⁺ ions. researchgate.net

This compound serves as a strategic starting material for synthesizing novel fluorescent probes. The two bromine atoms provide reactive sites for functionalization. One bromine could be used as an anchoring point to a larger molecular system, while the other could be modified to create a specific binding site for a target analyte. The fluorescence properties (e.g., emission wavelength, quantum yield) of the resulting molecule would be modulated by the binding event, enabling detection.

Role in Formation of New Materials and Formulations

The versatility of pyrazole derivatives makes them fundamental building blocks in the synthesis of a wide array of new materials. royal-chem.comresearchgate.net They are employed in the creation of dyes, plastics, conductive polymers, and coordination compounds. royal-chem.comresearchgate.net The specific chemical handles on the pyrazole ring dictate its utility as a synthon.

In this context, this compound is a highly valuable intermediate. The N-H proton can be substituted (alkylation, arylation), and the two C-Br bonds are prime sites for metal-catalyzed cross-coupling reactions. This multi-functional nature allows for the programmed construction of complex, multi-dimensional molecules and polymers. For example, it could be used to synthesize:

Polymers: By reacting both bromine sites, the molecule can act as a monomer for polymerization, leading to new conductive or light-emitting polymers. royal-chem.com

Coordination Compounds: The nitrogen atoms of the pyrazole ring can coordinate with metal ions, making it a ligand for creating metal-organic frameworks (MOFs) or molecular magnets. researchgate.net The bromo-substituents can further be functionalized to add more coordination sites.

Dyes: The pyrazole core is a known chromophore, and modification at the bromine positions can tune the color and dyeing properties of the resulting molecule. researchgate.net

The reactivity of its bromine atoms makes this compound a key component for generating diverse chemical libraries and discovering novel materials with tailored electronic, optical, and physical properties.

Broader Synthetic Utility and Derivatives of 3,5 Dibromo 4 Methyl 1h Pyrazole

Building Blocks for Complex Heterocyclic Compound Synthesis

The pyrazole (B372694) nucleus is a fundamental scaffold in the synthesis of a multitude of heterocyclic compounds, and 3,5-Dibromo-4-methyl-1H-pyrazole is a prime example of a building block that facilitates the construction of intricate molecular architectures. dntb.gov.uaglobalresearchonline.netmdpi.com The presence of two bromine atoms enhances its synthetic utility, as they can be selectively or sequentially replaced to introduce different functional groups, leading to a diverse array of derivatives. researchgate.net

One of the most powerful methods for elaborating the structure of this compound is through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. worktribe.com This reaction allows for the formation of carbon-carbon bonds between the pyrazole ring and various aryl or heteroaryl boronic acids or esters. nih.govnih.gov By employing this methodology, complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and advanced materials, can be readily synthesized. The two bromine atoms offer the potential for a twofold coupling, enabling the construction of highly substituted pyrazole systems.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromopyrazole Derivatives

| Entry | Bromopyrazole Reactant | Coupling Partner (Boronic Acid/Ester) | Catalyst System | Product Type |

| 1 | 4-Bromo-1H-pyrazole | Arylboronic acid | Pd(OAc)₂ / PCy₃ | 4-Aryl-1H-pyrazole |

| 2 | 3-Bromo-1H-pyrazole | Heteroarylboronic acid | XPhos Pd G2 | 3-Heteroaryl-1H-pyrazole |

| 3 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acid | XPhosPdG2/XPhos | 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one |

| 4 | 5-Halo-1H-pyrazolo[3,4-c]pyridine | Arylboronic acid | [Ir(COD)OMe]₂ / dtbpy (for borylation), then Pd catalyst | 5-Aryl-1H-pyrazolo[3,4-c]pyridine |

This table presents generalized examples of Suzuki-Miyaura reactions on brominated pyrazole systems, illustrating the potential transformations for this compound.

Synthesis of Pyrazole-Fused Scaffolds

The this compound scaffold is an excellent starting point for the synthesis of various pyrazole-fused heterocyclic systems, which are of great interest in medicinal chemistry due to their diverse biological activities. dntb.gov.uanih.govsemanticscholar.org Prominent examples of such fused systems include pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govrsc.orgnih.govresearchgate.net

A common synthetic strategy to access these fused scaffolds involves the initial conversion of a bromopyrazole to an aminopyrazole. researchgate.netbeilstein-journals.orgchim.it For instance, one of the bromine atoms in this compound can be displaced by an amino group through a nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination. The resulting aminopyrazole derivative can then undergo a condensation reaction with a 1,3-dielectrophilic species to construct the second heterocyclic ring. For example, reaction with a β-dicarbonyl compound or its equivalent can lead to the formation of a pyrazolo[3,4-b]pyridine ring. rsc.orgresearchgate.net Similarly, reaction with various nitriles can yield pyrazolo[3,4-d]pyrimidines. nih.gov

Table 2: General Synthetic Strategy for Pyrazole-Fused Scaffolds

| Step | Transformation | Reactants | Product |

| 1 | Amination | This compound, Amine source (e.g., ammonia, primary amine) | 3-Amino-5-bromo-4-methyl-1H-pyrazole |

| 2 | Cyclocondensation | 3-Amino-5-bromo-4-methyl-1H-pyrazole, 1,3-Dielectrophile (e.g., β-ketoester, malononitrile) | Bromo-substituted pyrazolo[3,4-b]pyridine or pyrazolo[3,4-d]pyrimidine |

| 3 | Further Functionalization | Bromo-substituted fused pyrazole, Coupling partner (e.g., boronic acid) | Fully functionalized pyrazole-fused scaffold |

This table outlines a conceptual pathway for the synthesis of fused pyrazoles starting from this compound.

Preparation of Pyrazole Derivatives with Varied Functionality

The two bromine atoms on the this compound ring are key to its utility in creating a diverse library of derivatives. These bromine atoms serve as versatile leaving groups in a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups. researchgate.net

Beyond the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is another powerful tool for the functionalization of this scaffold, enabling the formation of C-N bonds with various amines. worktribe.com This reaction is crucial for introducing nitrogen-containing substituents, which are prevalent in many biologically active molecules. Other palladium-catalyzed reactions, such as Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Stille coupling with organostannanes, can also be employed to further diversify the substitution pattern on the pyrazole ring.

The presence of two bromine atoms also opens up the possibility of sequential and regioselective functionalization. By carefully choosing the reaction conditions and catalysts, it may be possible to selectively react one bromine atom while leaving the other intact for a subsequent transformation. This stepwise approach allows for the synthesis of unsymmetrically substituted 3,5-di-functionalized pyrazoles, which would be difficult to access through other methods.

Table 3: Potential Functionalization Reactions for this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Introduced Functional Group |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Aryl, Heteroaryl, Alkyl |

| Buchwald-Hartwig | R-NH₂ | Pd₂(dba)₃, Ligand (e.g., XPhos), Base | Amino, Alkylamino, Arylamino |

| Sonogashira | R-C≡CH | Pd(PPh₃)₄, CuI, Base | Alkynyl |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | Alkenyl |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Aryl, Alkenyl, Alkyl |

This table summarizes key cross-coupling reactions that can be applied to functionalize the this compound scaffold.

Applications in Agrochemical Research

The pyrazole ring is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic core. globalresearchonline.netmdpi.comnih.govnih.gov Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. nih.govnih.govnih.gov

In the realm of fungicides, pyrazole carboxamides are a significant class of compounds that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain. researchgate.netresearchgate.net this compound can serve as a valuable intermediate in the synthesis of these fungicides. For instance, the bromine atoms can be converted into carboxylic acid or amide functionalities, which are key structural features of SDHIs.

Similarly, in the field of insecticides, several pyrazole-based compounds have been developed and commercialized. nih.gov The functionalization of the this compound core allows for the introduction of various lipophilic and electronically diverse groups, which can be tailored to target specific insect receptors. The versatility of this building block makes it an attractive starting point for the discovery of new and effective crop protection agents.

Table 4: Examples of Pyrazole-Based Agrochemicals

| Compound Name | Agrochemical Class | Mode of Action | Potential Synthetic Link to this compound |

| Pyraclostrobin | Fungicide | Quinone outside inhibitor (QoI) | The pyrazole moiety is a key component; derivatization of the dibromo-pyrazole could lead to analogs. nih.gov |

| Fipronil | Insecticide | GABA-gated chloride channel antagonist | The pyrazole ring is central to its activity; the dibromo-pyrazole could be a precursor to related structures. nih.gov |

| Penthiopyrad | Fungicide | Succinate dehydrogenase inhibitor (SDHI) | The pyrazole carboxamide structure is essential; the dibromo-pyrazole can be a key intermediate for this class of compounds. |

| Fenpyroximate | Acaricide/Insecticide | Mitochondrial electron transport inhibitor (METI) | The pyrazole core is a critical feature; the dibromo-pyrazole offers a platform for synthesizing analogs. |

This table illustrates the link between the this compound scaffold and known classes of agrochemicals.

General Utility in Medicinal Chemistry Research

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a wide range of therapeutic agents with diverse biological targets. globalresearchonline.netmdpi.comnih.gov Derivatives of pyrazole have been developed as anti-inflammatory, anticancer, antiviral, and antimicrobial agents. dntb.gov.uaglobalresearchonline.netnih.govnih.gov this compound, with its two points of diversification, is a highly valuable starting material for the construction of compound libraries for drug discovery programs. acs.org

A particularly active area of research is the development of pyrazole-based kinase inhibitors for the treatment of cancer and inflammatory diseases. nih.govnih.gov Kinases such as Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs) are crucial regulators of cell signaling pathways, and their dysregulation is implicated in various pathologies. nih.govnih.gov Many potent and selective kinase inhibitors feature a pyrazole core that interacts with the hinge region of the kinase active site. The synthesis of these inhibitors often relies on the functionalization of a pyrazole building block, and this compound provides an ideal platform for generating a wide array of analogs for structure-activity relationship (SAR) studies. nih.gov For example, sequential cross-coupling reactions can be used to introduce different substituents at the 3- and 5-positions to optimize binding affinity and selectivity for a particular kinase target.

Table 5: Pyrazole-Based Kinase Inhibitors and the Role of this compound

| Kinase Target | Example Inhibitor Class | Key Structural Feature | Synthetic Relevance of this compound |